molecular formula C6H10O4 B146840 2,2-Dimethylsuccinic acid CAS No. 597-43-3

2,2-Dimethylsuccinic acid

Cat. No.: B146840
CAS No.: 597-43-3
M. Wt: 146.14 g/mol
InChI Key: GOHPTLYPQCTZSE-UHFFFAOYSA-N
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Description

2,2-Dimethylsuccinic acid is an organic compound with the molecular formula C6H10O4. It is a derivative of succinic acid, where two methyl groups are substituted at the second carbon position. This compound is known for its white crystalline appearance and is used in various chemical and industrial applications .

Mechanism of Action

Target of Action

2,2-Dimethylsuccinic acid is an alpha,omega-dicarboxylic acid that is succinic acid substituted by two methyl groups at positions 2 and 2 respectively . It belongs to the class of organic compounds known as methyl-branched fatty acids . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is. For example, the compound has a melting point of 138-142 °C , which could affect its stability under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylsuccinic acid can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylsuccinic anhydride with 4-methoxybenzyl alcohol. The reaction typically requires an organic solvent such as ethanol and is conducted under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced by crystallizing the acid from a mixture of ethanol and ether or ethanol and chloroform. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylsuccinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Substitution reactions often use halogenating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethylsuccinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential role in metabolic pathways and as a biomarker in certain biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Succinic Acid: The parent compound, which lacks the two methyl groups.

    2,3-Dimethylsuccinic Acid: Another isomer with methyl groups at different positions.

    Adipic Acid: A related dicarboxylic acid with a longer carbon chain.

Uniqueness: 2,2-Dimethylsuccinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in applications where precise molecular structure is crucial .

Properties

IUPAC Name

2,2-dimethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(2,5(9)10)3-4(7)8/h3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHPTLYPQCTZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021581
Record name 2,2-Dimethylbutanedioic acid
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,2-Dimethylsuccinic acid
Source Human Metabolome Database (HMDB)
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Solubility

70 mg/mL at 14 °C
Record name 2,2-Dimethylsuccinic acid
Source Human Metabolome Database (HMDB)
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CAS No.

597-43-3
Record name 2,2-Dimethylsuccinic acid
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Record name 2,2-Dimethylsuccinic acid
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Record name 2,2-DIMETHYLSUCCINIC ACID
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Record name 2,2-Dimethylbutanedioic acid
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Record name 2,2-dimethylsuccinic acid
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Record name 2,2-DIMETHYLSUCCINIC ACID
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Record name 2,2-Dimethylsuccinic acid
Source Human Metabolome Database (HMDB)
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Melting Point

140.5 °C
Record name 2,2-Dimethylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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